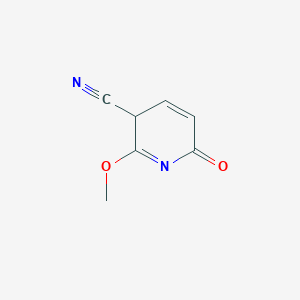
3-Pyridinecarbonitrile, 1,6-dihydro-2-methoxy-6-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of 1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with cyanogen bromide in the presence of a base . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparación Con Compuestos Similares
1,6-DIHYDRO-2-METHOXY-6-OXO-3-PYRIDINECARBONITRILE can be compared with similar compounds such as:
3-Cyano-6-hydroxy-2-methoxypyridine: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Methoxy-6-oxo-1,6-dihydro-pyridine-3-carbonitrile: This is another name for the same compound.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-methoxy-6-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3,5H,1H3 |
Clave InChI |
JTIGWCZQTGNXPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=O)C=CC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
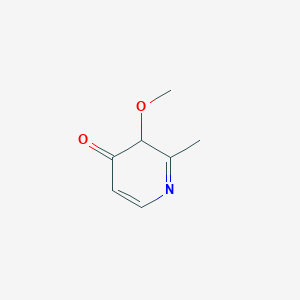
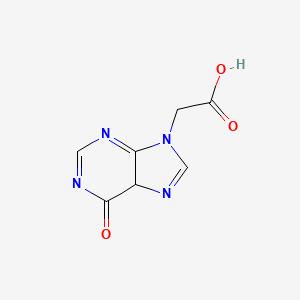
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

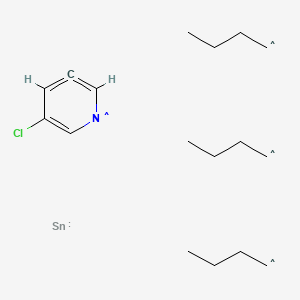
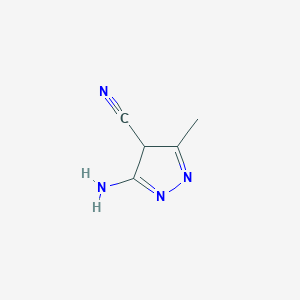
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)

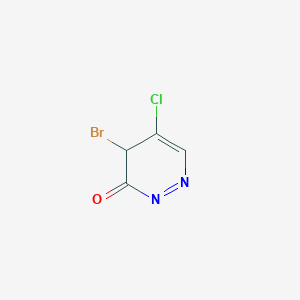
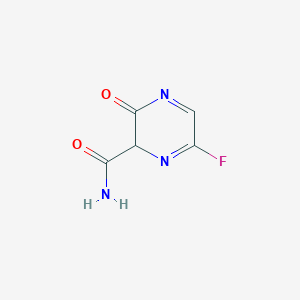
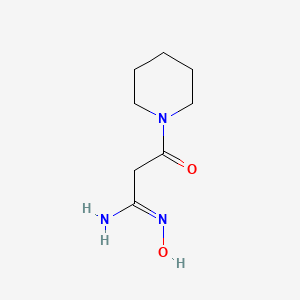
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
